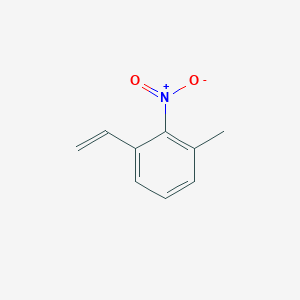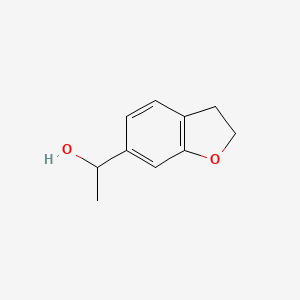
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate alkylating agent, such as methyl chloride, in the presence of a base. This reaction results in the formation of the quaternary ammonium salt. Another method involves the reaction of pyridine with an oxime derivative, followed by methylation to introduce the N-methyl group .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium salts. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Pyridinium salts are used as surfactants, corrosion inhibitors, and catalysts in various industrial processes .
Mecanismo De Acción
The mechanism of action of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows the compound to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride include other quaternary ammonium compounds such as cetylpyridinium chloride and benzalkonium chloride. These compounds share similar structural features and exhibit comparable antimicrobial properties .
Uniqueness
What sets this compound apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the hydroxyimino group allows for additional hydrogen bonding interactions, enhancing its antimicrobial efficacy and making it a valuable compound in various applications .
Propiedades
Número CAS |
58822-12-1 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(NE)-N-[(1-methylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-7(3-5-9)6-8-10;/h2-6H,1H3;1H |
Clave InChI |
UJHFWIZEBFVUAF-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=C(C=C1)/C=N/O.[Cl-] |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=NO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)




![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)
